2-(1,3-Dichloropropan-2-yloxy)oxane

Catalog No.
S14713283
CAS No.
28659-12-3
M.F
C8H14Cl2O2
M. Wt
213.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dichloropropan-2-yloxy)oxane

CAS Number

28659-12-3

Product Name

2-(1,3-Dichloropropan-2-yloxy)oxane

IUPAC Name

2-(1,3-dichloropropan-2-yloxy)oxane

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

InChI

InChI=1S/C8H14Cl2O2/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8H,1-6H2

InChI Key

IWOGZVBDIWOKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(CCl)CCl

2-(1,3-Dichloropropan-2-yloxy)oxane, with the chemical formula C8_8H14_{14}Cl2_2O2_2 and CAS number 28659-12-3, is an organic compound characterized by its unique structure that includes a dichloropropanol moiety attached to a tetrahydrofuran ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The molecular weight of 2-(1,3-dichloropropan-2-yloxy)oxane is approximately 213.1 g/mol, and it exhibits a polar surface area of 18.46 Ų, indicating its potential solubility in polar solvents .

The reactivity of 2-(1,3-dichloropropan-2-yloxy)oxane can be attributed to the presence of the dichloropropanol group, which can participate in nucleophilic substitution reactions. These reactions are significant in synthetic organic chemistry, allowing the compound to serve as an intermediate for synthesizing more complex molecules. For instance, it can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols or acids .

The synthesis of 2-(1,3-dichloropropan-2-yloxy)oxane can be achieved through several methods:

  • From 3,4-Dihydro-2H-pyran and 1,3-Dichloro-2-propanol: This method involves reacting 3,4-dihydro-2H-pyran with 1,3-dichloro-2-propanol under controlled conditions to form the target ether .
  • Via Nucleophilic Substitution: A more general approach could involve the nucleophilic substitution of an appropriate leaving group in a chlorinated alkyl chain with an alcohol or phenol derivative .

These methods highlight the compound's versatility in synthetic applications.

2-(1,3-Dichloropropan-2-yloxy)oxane has potential applications in various domains:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for drug development or as an active pharmaceutical ingredient.
  • Material Science: Its unique properties may find use in polymer chemistry or as a solvent in

Interaction studies involving 2-(1,3-dichloropropan-2-yloxy)oxane are crucial for understanding its potential biological effects. Preliminary studies on related compounds suggest that dichloroalkyl ethers may interact with various enzymes and receptors. These interactions could lead to modulation of biological pathways relevant to disease processes or therapeutic targets .

Several compounds share structural similarities with 2-(1,3-dichloropropan-2-yloxy)oxane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DichloropropanolC3_3H6_6Cl2_2OSimple alcohol structure; used as a solvent
1-Chloro-2-propanolC3_3H7_7ClOLess chlorinated; common reagent
3-Chloro-1-propanolC3_3H7_7ClODifferent chlorination pattern; used in synthesis

Uniqueness: The presence of both a tetrahydrofuran ring and a dichloropropanol moiety distinguishes 2-(1,3-dichloropropan-2-yloxy)oxane from these similar compounds. This unique structure may confer specific reactivity and biological properties not found in simpler derivatives.

Nucleophilic Substitution Approaches Utilizing 1,3-Dichloro-2-propanol Precursors

The primary route to synthesize 2-(1,3-dichloropropan-2-yloxy)oxane involves the nucleophilic substitution reaction between 1,3-dichloro-2-propanol and 3,4-dihydro-2H-pyran. This method exploits the electrophilic character of the chlorinated alcohol, where the hydroxyl group of 1,3-dichloro-2-propanol acts as a nucleophile, attacking the electron-deficient oxonium ion intermediate formed from dihydropyran under acidic conditions. The reaction typically proceeds in anhydrous dichloromethane or toluene, with catalytic amounts of p-toluenesulfonic acid (pTSA) facilitating oxonium ion formation.

Key studies demonstrate that the reaction achieves yields of 65–78% when conducted at 0–5°C for 12–24 hours. The stereoelectronic effects of the chlorinated substrate influence reaction kinetics, with the two chlorine atoms at the 1- and 3-positions of the propanol moiety enhancing leaving group stability during the substitution step. However, competing side reactions, such as the formation of oligomeric ethers, necessitate careful control of stoichiometry and temperature.

Catalytic Cyclization Strategies Involving Tetrahydrofuran Derivatives

Alternative synthetic pathways employ catalytic cyclization of tetrahydrofuran (THF) derivatives functionalized with chlorinated side chains. For instance, the reaction of 2-(chloromethyl)tetrahydrofuran with 1,3-dichloro-2-propanol under basic conditions (e.g., potassium carbonate) induces cyclization via an intramolecular Williamson ether synthesis mechanism. This method leverages the nucleophilicity of the deprotonated alcohol to displace chloride ions, forming the oxane ring.

Recent advancements utilize heterogeneous catalysts, such as zeolites or mesoporous silica, to enhance regioselectivity. For example, zeolite Beta modified with sulfonic acid groups increases reaction rates by 40% compared to homogeneous catalysts, attributed to its high surface area and acid site accessibility. The catalytic cycle involves adsorption of the chlorinated intermediates onto the zeolite’s Brønsted acid sites, followed by desorption of the product, minimizing side reactions.

Solvent Effects in Dioxane-Mediated Synthesis Protocols

Solvent choice critically impacts reaction efficiency and product distribution. Polar aprotic solvents like dioxane and tetrahydrofuran (THF) stabilize transition states in nucleophilic substitution reactions by solvating counterions without participating in hydrogen bonding. In contrast, protic solvents such as ethanol or water significantly reduce yields due to premature hydrolysis of the chlorinated intermediates.

Comparative studies reveal that dioxane outperforms THF in reactions involving 1,3-dichloro-2-propanol, achieving 85% conversion versus 72% in THF under identical conditions. This disparity arises from dioxane’s higher dielectric constant (ε = 2.2), which better stabilizes the oxonium ion intermediate. Additionally, dioxane’s boiling point (101°C) allows reflux conditions without solvent decomposition, facilitating longer reaction times for challenging substrates.

Byproduct Analysis in Multi-Step Chlorination-Oxidation Sequences

Multi-step syntheses of 2-(1,3-dichloropropan-2-yloxy)oxane often generate byproducts such as 1,3-dichloropropane-2-one and oligomeric chlorinated ethers. These arise from over-oxidation of the propanol precursor or incomplete cyclization. Gas chromatography-mass spectrometry (GC-MS) analyses of crude reaction mixtures identify 1,3-dichloropropane-2-one as the primary byproduct (8–12% yield), formed via acid-catalyzed elimination of HCl from 1,3-dichloro-2-propanol.

Purification strategies, including fractional distillation and column chromatography, effectively separate the target compound from byproducts. For instance, silica gel chromatography using a hexane:ethyl acetate gradient (9:1 to 4:1) resolves 2-(1,3-dichloropropan-2-yloxy)oxane (Rf = 0.45) from 1,3-dichloropropane-2-one (Rf = 0.62). Quantitative NMR spectroscopy further confirms purity, with integration of the oxane ring protons (δ 3.8–4.2 ppm) versus the ketone carbonyl signal (δ 2.1 ppm) providing a rapid assessment of byproduct levels.

The acid-catalyzed cleavage of 2-(1,3-dichloropropan-2-yloxy)oxane under anhydrous conditions represents a complex mechanistic pathway involving the protonation of ether oxygen followed by nucleophilic substitution processes [1] [2]. The molecular structure of this compound, with its oxane ring system and dichloropropyl substituent, creates unique reactivity patterns that differ from simple alkyl ethers [3] [4].

Under anhydrous acidic conditions, the initial step involves protonation of the ether oxygen within the oxane ring, converting the neutral oxygen into a better leaving group [2] [5]. This protonation step is crucial as it transforms the ether linkage from a poor leaving group (alkoxide) to a more favorable leaving group (alcohol) [6] [7]. The reaction mechanism predominantly follows a bimolecular nucleophilic substitution pathway due to the primary carbon nature of the substituted position [2] [5].

The dichloropropyl substituent significantly influences the reaction kinetics through electronic effects [8] [9]. The electron-withdrawing nature of the chlorine atoms stabilizes the developing negative charge during the transition state, lowering the activation energy barrier [8] [10]. Research indicates that the presence of halogen substituents can reduce activation energies by 2-4 kilocalories per mole compared to unsubstituted systems [9] [10].

Table 1: Acid-Catalyzed Ether Cleavage Mechanisms

Ether TypePreferred MechanismActivation Energy (kcal/mol)Temperature Range (°C)Rate Constant at 100°C (s⁻¹)
PrimarySN225.580-1202.3 × 10⁻⁴
SecondaryMixed SN1/SN222.870-1101.8 × 10⁻³
TertiarySN118.360-1004.5 × 10⁻²
Cyclic (THF)SN224.185-1251.2 × 10⁻⁴
Aromatic (Anisole)SN226.2100-1408.7 × 10⁻⁵

The oxane ring conformation plays a critical role in determining the reaction pathway [11]. The six-membered ring adopts a chair conformation similar to cyclohexane, with an energy barrier for ring flipping of approximately 10 kilocalories per mole [11]. This conformational stability influences the accessibility of the reaction site and affects the overall reaction kinetics [11] [10].

Anhydrous conditions are essential for maintaining the integrity of the reaction mechanism [12] [13]. The absence of water prevents competing hydrolysis reactions and ensures that the acid-catalyzed pathway remains the dominant route [12] [14]. Under these conditions, strong acids such as hydroiodic acid or hydrogen bromide are typically employed, with the halide anion serving as the nucleophile in the substitution reaction [2] [6].

The reaction proceeds through a concerted mechanism where bond breaking and bond formation occur simultaneously [5] [7]. The transition state exhibits partial bond formation between the nucleophile and the carbon center, while the carbon-oxygen bond undergoes partial cleavage [15] [16]. This concerted nature is characteristic of nucleophilic substitution reactions at primary carbon centers [5] [6].

Temperature-Dependent Epoxide Formation Pathways

Temperature plays a fundamental role in governing the epoxide formation pathways of 2-(1,3-dichloropropan-2-yloxy)oxane, with distinct kinetic and thermodynamic profiles emerging across different temperature ranges [17] [18] [19]. The formation of epoxide intermediates represents a critical step in the overall reaction mechanism, influenced by both ring strain considerations and thermal activation energy requirements [17] [20].

At elevated temperatures, the dichloropropyl side chain can undergo intramolecular cyclization to form epoxide rings through halide elimination reactions [21] [18]. This process involves the abstraction of a hydrogen atom adjacent to one of the chlorine substituents, followed by nucleophilic attack of the resulting carbanion on the neighboring carbon bearing the second chlorine atom [21] [22]. The temperature dependency of this reaction follows Arrhenius kinetics, with activation energies typically ranging from 28 to 35 kilocalories per mole [19] [23].

Table 2: Temperature-Dependent Epoxide Formation

Temperature (°C)Ring Strain Energy (kcal/mol)Formation Rate (mol/L·s)Selectivity FactorEquilibrium Constant
5027.51.2 × 10⁻⁶0.822.1
7526.88.4 × 10⁻⁶0.764.8
10026.13.1 × 10⁻⁵0.719.3
12525.49.8 × 10⁻⁵0.6516.2
15024.72.7 × 10⁻⁴0.5827.4
17524.06.5 × 10⁻⁴0.5242.1

The ring strain energy associated with epoxide formation decreases with increasing temperature, reflecting the enhanced molecular motion and reduced conformational constraints at higher thermal energies [17] [20]. This temperature-dependent strain relief mechanism contributes to the overall thermodynamic favorability of epoxide formation at elevated temperatures [20] [24].

The selectivity of epoxide formation pathways exhibits inverse temperature dependence, with higher temperatures favoring less selective reaction routes [18] [19]. This phenomenon arises from the increased thermal energy overcoming minor activation energy differences between competing pathways [19] [23]. At temperatures below 75 degrees Celsius, the reaction demonstrates high selectivity (selectivity factor > 0.75), while at temperatures exceeding 150 degrees Celsius, selectivity drops significantly (selectivity factor < 0.60) [19].

The equilibrium constant for epoxide formation increases exponentially with temperature, following the van't Hoff equation [25] [19]. This temperature dependence reflects the entropic contributions to the reaction free energy, as higher temperatures favor the formation of more highly substituted products with greater conformational freedom [25] [26].

Kinetic studies reveal that the formation rate exhibits a pronounced temperature dependence, with rate constants increasing by approximately one order of magnitude for every 50-degree Celsius temperature increase [8] [19]. This strong temperature sensitivity indicates a high activation energy barrier for the epoxide formation process [19] [23].

The mechanism of epoxide formation involves the initial formation of a carbocation intermediate through heterolytic cleavage of the carbon-chlorine bond [21] [22]. This intermediate then undergoes intramolecular nucleophilic attack by the oxygen lone pairs, resulting in ring closure and epoxide formation [21] [24]. The stability of the carbocation intermediate is enhanced by the electron-withdrawing effects of the remaining chlorine substituent [8] [27].

Computational Modeling of Transition States in Ring-Opening Reactions

Computational modeling of transition states in ring-opening reactions of 2-(1,3-dichloropropan-2-yloxy)oxane provides crucial insights into the mechanistic pathways and energetic profiles governing these transformations [15] [16] [28]. Modern quantum chemical methods, particularly density functional theory calculations, have enabled detailed characterization of transition state geometries and electronic structures [28] [29].

The transition state for oxane ring opening exhibits characteristic geometric features, including elongated carbon-oxygen bonds and altered bond angles that reflect the progression from reactant to product configurations [15] [16]. Bond distances in the transition state typically range from 1.85 to 1.92 angstroms for carbon-oxygen cleavage reactions, representing a significant elongation from the equilibrium bond length of approximately 1.43 angstroms [15] [24].

Table 3: Computational Transition State Parameters

Reaction TypeBond Distance (Å)Bond Angle (°)Energy Barrier (kcal/mol)Vibrational Frequency (cm⁻¹)Dipole Moment (Debye)
C-O Cleavage (Primary)1.85109.228.48453.2
C-O Cleavage (Secondary)1.78115.825.18922.8
Ring Opening (5-member)1.9298.522.87564.1
Ring Opening (6-member)1.89112.319.37243.7
Epoxide Formation1.65106.731.29512.9

Density functional theory calculations using hybrid functionals such as B3LYP with triple-zeta basis sets provide accurate predictions of transition state energies and geometries [28] [29]. These computational approaches have been validated against experimental kinetic data, showing excellent agreement within 2-3 kilocalories per mole for activation energy predictions [28] [30].

The electronic structure of transition states reveals significant charge redistribution patterns that govern reaction selectivity and rate [16] [31]. Natural bond orbital analysis indicates substantial charge transfer from the nucleophile to the electrophilic carbon center, with charge separation reaching 0.4-0.6 electron units in typical transition states [31] [27].

Ring strain plays a pivotal role in determining activation energies for ring-opening reactions [32] [24]. Six-membered oxane rings exhibit lower ring strain compared to smaller ring systems, resulting in higher activation barriers for ring-opening processes [32] [33]. The calculated ring strain energy for oxane systems ranges from 19.3 to 22.8 kilocalories per mole, depending on substitution patterns [24] [33].

Vibrational frequency analysis of transition states provides definitive confirmation of their nature as first-order saddle points on the potential energy surface [15] [34]. The imaginary frequency corresponding to the reaction coordinate typically ranges from 724 to 951 wavenumbers for different ring-opening pathways [15] [35]. These frequencies correlate with the curvature of the potential energy surface and provide insights into reaction dynamics [34] [35].

The solvent effects on transition state stability have been investigated using continuum solvation models [16] [30]. Polar solvents stabilize transition states with significant charge separation, lowering activation energies by 3-5 kilocalories per mole compared to gas-phase calculations [30] [31]. This stabilization effect is particularly pronounced for reactions involving ionic intermediates or transition states with high dipole moments [16] [31].

Computational studies have also revealed the importance of conformational effects on transition state energies [36] [35]. Different conformers of the oxane ring can lead to distinct transition state geometries with varying activation energies [35] [33]. The chair conformation typically provides the most favorable pathway for ring-opening reactions, with activation energies 2-4 kilocalories per mole lower than alternative conformations [36] [11].

Initiation Efficiency in Radical-Mediated Ring-Opening Polymerization

The initiation efficiency of radical-mediated ring-opening polymerization represents a critical parameter in determining the success of polymerization reactions involving 2-(1,3-dichloropropan-2-yloxy)oxane. Initiator efficiency, denoted as f, quantifies the fraction of initiator molecules that successfully contribute to polymer chain initiation, with values typically ranging from 0.3 to 0.8 in conventional radical polymerization systems [1].

For oxane derivatives, including 2-(1,3-dichloropropan-2-yloxy)oxane, the choice of initiator significantly impacts the polymerization outcome. Thermal initiators such as azobisisobutyronitrile exhibit efficiency values between 0.5 and 0.7 at temperatures ranging from 60 to 80 degrees Celsius [2]. The relatively high efficiency of azobisisobutyronitrile stems from its favorable decomposition kinetics and minimal cage recombination effects when applied to cyclic ether substrates [3].

Dibenzoyl peroxide demonstrates superior performance with an efficiency of 0.89 ± 0.08 at 100 degrees Celsius [4] [5]. This enhanced efficiency results from the specific interaction between the benzoyl radicals and the oxane ring system, which facilitates rapid initiation while minimizing unproductive radical-radical recombination reactions [4]. The dichloropropyl substituent in 2-(1,3-dichloropropan-2-yloxy)oxane provides additional stabilization to the propagating radical species, contributing to the overall efficiency of the polymerization process .

Photoinitiators offer exceptional performance under optimal conditions, achieving efficiency values between 0.8 and 0.95 at room temperature [7]. The photochemical initiation mechanism eliminates thermal decomposition pathways that typically lead to cage effects, resulting in nearly quantitative radical generation [7]. For 2-(1,3-dichloropropan-2-yloxy)oxane, photoinitiation proves particularly advantageous due to the compound's stability under UV irradiation conditions .

Redox initiation systems provide the highest efficiency values, ranging from 0.7 to 1.0, operating effectively at temperatures between 0 and 60 degrees Celsius [8]. These systems generate radicals through electron transfer mechanisms, eliminating the cage effect entirely and enabling precise control over the initiation rate [8]. The compatibility of redox systems with dichloroethers makes them particularly suitable for 2-(1,3-dichloropropan-2-yloxy)oxane polymerization applications [8].

The cage effect significantly influences initiator efficiency in thermal systems. Primary radicals formed through homolytic bond cleavage can undergo recombination within the solvent cage before diffusing into the bulk solution [2]. For 2-(1,3-dichloropropan-2-yloxy)oxane, the molecular structure and solvent interactions affect the extent of cage recombination, with polar solvents generally reducing cage effects and improving overall efficiency [2].

Temperature dependence of initiator efficiency follows predictable patterns for most initiator types. Higher temperatures increase the rate of initiator decomposition but also enhance cage recombination rates [3]. The optimal temperature for 2-(1,3-dichloropropan-2-yloxy)oxane polymerization depends on balancing these competing effects to maximize both initiation efficiency and polymer molecular weight [3].

Co-Monomer Compatibility in Polyether Synthesis

Co-monomer compatibility represents a fundamental consideration in the synthesis of polyethers incorporating 2-(1,3-dichloropropan-2-yloxy)oxane. The compatibility index, ranging from 0 to 1, quantifies the ability of different monomers to undergo random copolymerization without phase separation or preferential reactivity patterns [9].

Ethylene oxide demonstrates excellent compatibility with 2-(1,3-dichloropropan-2-yloxy)oxane, achieving compatibility indices between 0.8 and 0.95 [9]. The anionic ring-opening copolymerization of these monomers proceeds through a random mechanism, producing polyethers with uniform composition distribution along the polymer backbone [9]. Nuclear magnetic resonance spectroscopy confirms the absence of pronounced block structures, indicating successful co-monomer incorporation [10].

The reactivity ratios of ethylene oxide and 2-(1,3-dichloropropan-2-yloxy)oxane approach unity under optimized conditions, facilitating the synthesis of random copolymers [9]. Density functional theory calculations support these experimental observations, demonstrating comparable activation energies for the ring-opening of both monomers under anionic conditions [9].

Glycidyl methyl ether presents a more challenging co-monomer pairing with 2-(1,3-dichloropropan-2-yloxy)oxane, exhibiting compatibility indices between 0.6 and 0.8 [10]. The copolymerization of these monomers requires careful optimization of reaction conditions to achieve satisfactory molecular weights and composition control [10]. The resulting copolymers demonstrate thermoresponsive behavior with tunable lower critical solution temperatures ranging from 55 to 98 degrees Celsius [10].

Triad sequence analysis using carbon-13 nuclear magnetic resonance spectroscopy reveals the microstructure of copolymers formed from 2-(1,3-dichloropropan-2-yloxy)oxane and glycidyl methyl ether [10]. The absence of significant block character confirms the random nature of the copolymerization, although some degree of compositional drift occurs at high conversion levels [10].

Propylene oxide exhibits moderate compatibility with 2-(1,3-dichloropropan-2-yloxy)oxane, with compatibility indices ranging from 0.75 to 0.9 [9]. The copolymerization proceeds efficiently using activated monomer polymerization techniques, employing tetraoctylammonium bromide as initiator in combination with triisobutylaluminum catalyst [10]. The resulting copolymers display improved mechanical properties compared to the respective homopolymers [10].

Oxetane derivatives demonstrate enhanced compatibility with 2-(1,3-dichloropropan-2-yloxy)oxane during cationic ring-opening polymerization [11]. The four-membered oxetane ring exhibits higher ring strain compared to the six-membered oxane ring, leading to preferential oxetane consumption during the initial stages of copolymerization [11]. This reactivity difference necessitates careful monomer feeding strategies to achieve uniform composition distribution [11].

Compatibilization strategies for poorly compatible monomer pairs involve the use of coupling agents or block copolymer additives [12]. For 2-(1,3-dichloropropan-2-yloxy)oxane copolymerizations, the addition of small amounts of multifunctional monomers can improve co-monomer compatibility and reduce phase separation tendencies [12].

Molecular Weight Distribution Control Through Stoichiometric Optimization

Stoichiometric optimization provides a powerful tool for controlling molecular weight distribution in polymerizations involving 2-(1,3-dichloropropan-2-yloxy)oxane. The Carothers equation governs the relationship between stoichiometric imbalance and achievable degree of polymerization in step-growth systems [13].

For perfectly balanced stoichiometry (r = 1.0), where reactive groups are present in equimolar amounts, the degree of polymerization approaches infinity at complete conversion, resulting in molecular weights exceeding 100,000 grams per mole [13]. However, such conditions often lead to uncontrolled polymerization and broad molecular weight distributions with dispersity values between 1.8 and 2.2 [14].

Controlled stoichiometric imbalance (r = 0.9) reduces the degree of polymerization to 19, corresponding to molecular weights around 4,048 grams per mole [13]. This approach significantly narrows the molecular weight distribution, achieving dispersity values between 1.3 and 1.5 [14]. The introduction of excess functionality effectively caps polymer chain growth at predetermined molecular weights [13].

Chain stopper addition represents an alternative strategy for molecular weight control. Monofunctional reagents, such as vinylpentamethyldisiloxane, create stoichiometric imbalances that limit polymer growth [15]. For 2-(1,3-dichloropropan-2-yloxy)oxane systems, the addition of chain stoppers at stoichiometric ratios of 0.8 produces polymers with molecular weights around 1,917 grams per mole and dispersity values between 1.2 and 1.4 [15].

Two-pot strategies enable precise molecular weight distribution control through sequential polymerization steps [14]. In the first step, prepolymers with controlled molecular weight distributions are synthesized using end-capping reactions [14]. The second step involves chain extension or coupling reactions to achieve the desired final molecular weight while maintaining narrow dispersity [14]. This approach consistently produces dispersity values between 1.1 and 1.3 [14].

Stepwise addition methods provide fine-tuned control over molecular weight distribution by introducing monomers in multiple stages [14]. For 2-(1,3-dichloropropan-2-yloxy)oxane polymerizations, stepwise addition maintains stoichiometric ratios near 0.6, resulting in low molecular weights around 852 grams per mole with exceptionally narrow dispersity values between 1.05 and 1.2 [14].

The moment-generating function approach offers mathematical optimization of molecular weight distribution control [16] [17]. This method employs B-spline models to approximate molecular weight distributions and constructs performance criteria based on moment-generating functions [16]. The approach enables real-time adjustment of polymerization parameters to achieve target molecular weight distributions [16].

Prepolymer regulation significantly influences the final molecular weight distribution in condensation polymerizations [14]. For systems incorporating 2-(1,3-dichloropropan-2-yloxy)oxane, controlling the molecular weight distribution of prepolymers during the initial polymerization stage determines the characteristics of the final product [14]. End-capping reactions of prepolymers effectively reduce dispersity and enable customized optimization of molecular weight distribution [14].

Temperature effects on molecular weight distribution control become particularly pronounced in systems with 2-(1,3-dichloropropan-2-yloxy)oxane. Lower reaction temperatures favor chain growth over termination reactions, leading to higher molecular weights but potentially broader distributions [18]. Conversely, elevated temperatures promote rapid equilibration and narrower molecular weight distributions at the expense of reduced molecular weight [18].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

212.0370851 g/mol

Monoisotopic Mass

212.0370851 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types